molecular formula C17H16ClN5O2 B2949237 N-(2-chlorobenzyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide CAS No. 1421493-40-4

N-(2-chlorobenzyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide

Cat. No. B2949237
CAS RN: 1421493-40-4
M. Wt: 357.8
InChI Key: BRDLQSCDJVDLRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a highly selective inhibitor of a specific protein, which makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide involves the inhibition of a specific protein, which is involved in several cellular processes. The protein is essential for the survival and proliferation of cancer cells, and its inhibition leads to the death of cancer cells. This makes N-(2-chlorobenzyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide has been found to have several biochemical and physiological effects. It inhibits the activity of a specific protein, which leads to the death of cancer cells. It also has anti-inflammatory properties and has been found to be effective in treating autoimmune disorders.

Advantages and Limitations for Lab Experiments

N-(2-chlorobenzyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide has several advantages for lab experiments. It is a highly selective inhibitor of a specific protein, which makes it a valuable tool for studying the role of the protein in various cellular processes. However, the compound is highly toxic and requires special handling and disposal procedures.

Future Directions

There are several future directions for the study of N-(2-chlorobenzyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide. One direction is the development of more potent and selective inhibitors of the target protein. Another direction is the study of the compound's potential applications in other fields, such as inflammation and autoimmune disorders. The compound's toxicity also needs to be addressed to enable its safe use in clinical trials.
Conclusion:
N-(2-chlorobenzyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide is a promising compound that has gained attention in scientific research due to its potential applications in various fields. Its highly selective inhibition of a specific protein makes it a valuable tool for studying the role of the protein in various cellular processes. However, the compound's toxicity needs to be addressed to enable its safe use in clinical trials.

Synthesis Methods

The synthesis of N-(2-chlorobenzyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide is a complex process that involves several steps. The starting materials are 2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ol and 2-chlorobenzylamine, which are reacted with various reagents to form the final product. The synthesis method has been optimized over the years to improve the yield and purity of the compound.

Scientific Research Applications

N-(2-chlorobenzyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of a specific protein, which is involved in several cellular processes. This makes it a promising candidate for drug development for various diseases, including cancer, inflammation, and autoimmune disorders.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-12-21-15(23-8-4-7-20-23)9-17(22-12)25-11-16(24)19-10-13-5-2-3-6-14(13)18/h2-9H,10-11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDLQSCDJVDLRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OCC(=O)NCC2=CC=CC=C2Cl)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide

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